Sulfonyl chloride, polymer-bound

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

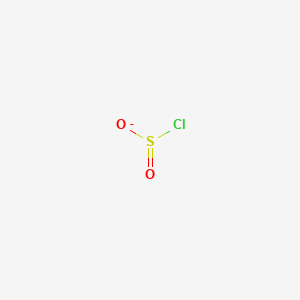

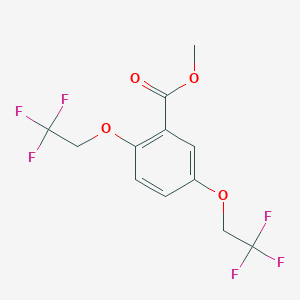

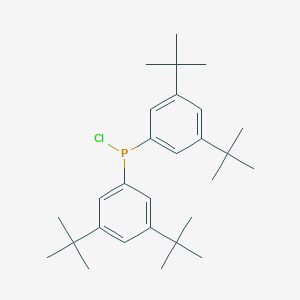

Sulfonyl chloride, polymer-bound is a chemical compound with the formula C6H5ClO2S . It is a 70-90 mesh substance, with an extent of labeling of 2.5-3.0 mmol/g loading, and is 8.5% cross-linked with divinylbenzene . It reacts with nucleophiles and is used in laboratory chemicals and the synthesis of substances .

Synthesis Analysis

Sulfonyl chloride, polymer-bound can be synthesized from sulfonyl hydrazide with NXS (X = Cl or Br) and late-stage conversion to several other functional groups . A variety of nucleophiles could be engaged in this transformation, thus permitting the synthesis of complex sulfonamides and sulfonates . Another method involves the oxidative chlorination of thiols using several combinations of oxidants and chloride sources .Molecular Structure Analysis

The molecular structure of Sulfonyl chloride, polymer-bound is represented by the SMILES stringC=Cc1ccccc1.ClS(=O)(=O)c2ccccc2.C=Cc3ccc(C=C)cc3 . This indicates that it contains carbon, hydrogen, chlorine, oxygen, and sulfur atoms. Chemical Reactions Analysis

Sulfonyl chlorides are highly reactive towards water and other nucleophiles such as ammonia (NH3) . These reactions are used in synthesis, but they can also cause problems . Sulfonyl chlorides are the most prevalent reagents for the installation of the sulfonyl protecting group , which can be converted into numerous sulfonyl derivatives .Physical And Chemical Properties Analysis

Sulfonyl chloride, polymer-bound is a 70-90 mesh substance, with an extent of labeling of 2.5-3.0 mmol/g loading, and is 8.5% cross-linked with divinylbenzene . The chemical and electronic properties of the sulfonamide group are of great importance. Due to the strong electron-withdrawing effect of the sulfonyl group, the amide proton is acidic .科学的研究の応用

Solid-Phase Synthesis of Heterocyclic Compounds : Polymer-supported sulfonyl chloride is used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, which exhibit broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

Synthesis of Internucleotide Bonds : Crosslinked poly(3,5-diethylstyrene) sulfonyl chloride, a polymer-bound sulfonyl chloride, is used for synthesizing internucleotide bonds, showing potential in oligonucleotide synthesis (Rubinstein & Patchornik, 1975).

Fuel Cell Membrane Development : Hyperbranched poly(ether sulfone) polymers with sulfonyl chloride end-groups are blended with linear poly(ether sulfones) for use in fuel cell membranes. They show promise as proton conduction materials (Grunzinger et al., 2008).

Initiators for Living Radical Polymerization : Multifunctional sulfonyl chloride initiators have been designed for living radical polymerizations, enabling the synthesis of star polymers and other complex polymer architectures (Percec et al., 2000).

Synthesis of Oxazolines and Oxazines : Polymer-bound tosyl chloride, a form of sulfonyl chloride, is utilized for synthesizing oxazolines and oxazines from hydroxyamides. This method is notable for producing high-purity yields (Pirrung & Tumey, 2000).

Polymer Synthesis for Membrane Applications : Poly(styrene sulfonyl chloride) synthesized via reversible addition-fragmentation chain transfer polymerization has been researched for its potential in membrane applications, particularly for fuel cell and water purification (Choudhury et al., 2021).

Click Chemistry Applications : Aryl sulfonyl chlorides, including those polymer-bound, have been used in click chemistry, particularly in the creation of sulfonamides and sulfates (Dong et al., 2014).

Synthesis of Sulfonamides : Crosslinked poly(4-vinylpyridine) combined with sulfonyl chlorides has been used to synthesize various sulfonamides, demonstrating a simplified process for sulfonylation of amines (Zarchi & Aslani, 2012).

Photovoltaic Polymer Development : Sulfonyl groups, including those in polymer-bound forms, have been introduced into semiconducting polymers for high-efficiency photovoltaic cells (Huang et al., 2011).

将来の方向性

Sulfonyl chlorides are widely used as important building blocks for the manufacture of elastomers, pharmaceuticals, dyes, detergents, ion exchange resins, and herbicides . They have also exhibited important applications in building synthetic receptors and catalysts . Therefore, there is a strong interest in developing efficient synthetic methods for preparing them . The development of a milder and more practical method for the synthesis of sulfonyl chlorides is highly desirable .

特性

InChI |

InChI=1S/ClHO2S/c1-4(2)3/h(H,2,3)/p-1 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTKUENARPWTAY-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2S- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.52 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chloranesulfinate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

![Ethyl 2-([(2,6-dichlorophenyl)(hydroxyimino)methyl]amino)acetate](/img/structure/B69483.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)